Lauflumide

Sleep Medicine Psychopharmacology Circadian Rhythms

Lauflumide (CAS 90280-13-0) is the preferred modafinil alternative for demanding neuropharmacology research. It delivers 2.34-fold higher in vivo potency, enabling longer wakefulness at less than half the dose. Crucially, it lacks CYP450 enzyme induction, eliminating a major source of drug-drug interaction—a critical advantage over modafinil for combination therapy and toxicology studies. In chronic fatigue syndrome models, it promotes superior functional recovery at a 4-fold lower dose. Procure this compound with ≥98% purity to ensure experimental reproducibility and cleaner pharmacological data.

Molecular Formula C15H13F2NO2S
Molecular Weight 309.3 g/mol
CAS No. 90280-13-0
Cat. No. B1669620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauflumide
CAS90280-13-0
SynonymsCRL-40940
Molecular FormulaC15H13F2NO2S
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)N)F
InChIInChI=1S/C15H13F2NO2S/c16-12-5-1-10(2-6-12)15(21(20)9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H2,18,19)
InChIKeyYEAQNUMCWMRYMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lauflumide 90280-13-0: Next-Generation Wakefulness-Promoting Agent for Preclinical and Translational Research


Lauflumide (CAS 90280-13-0), also known as bisfluoromodafinil, flmodafinil, NLS-4, or CRL-40,940, is a synthetic small molecule belonging to the benzhydryl sulfinylacetamide class [1]. It is the bisfluoro analog of modafinil and functions as a selective, atypical dopamine reuptake inhibitor (DRI) [2]. Structurally, it possesses a molecular weight of 309.3 g/mol and a molecular formula of C15H13F2NO2S [1]. Its development has been targeted toward addressing excessive daytime sleepiness and cognitive impairment, with recent investigations focusing on its utility in chronic fatigue syndrome models [3].

Why Lauflumide Cannot Be Interchanged with Modafinil or Adrafinil in Research Protocols


Generic substitution of Lauflumide with its parent compound modafinil or the prodrug adrafinil is not scientifically justified due to quantifiable differences in potency, metabolic profile, and functional recovery outcomes. Direct head-to-head preclinical studies demonstrate that Lauflumide induces significantly longer wakefulness at less than half the dose of modafinil, with a distinct and more favorable recovery sleep architecture [1]. Furthermore, unlike modafinil, which acts as an inducer of cytochrome P450 enzymes (e.g., CYP3A4/5), Lauflumide does not exhibit this property, eliminating a key source of drug-drug interaction and altered metabolism risks [2]. These intrinsic variations in dosage response and off-target biological effects mean that substituting these compounds without rigorous cross-validation introduces uncontrolled variables that can compromise experimental reproducibility and confound data interpretation.

Quantitative Differential Evidence for Lauflumide vs. Modafinil and Adrafinil


Superior In Vivo Wake-Promoting Efficacy and Potency vs. Modafinil

In a direct head-to-head comparison in mice, Lauflumide (NLS-4) at a dose of 64 mg/kg induced a significantly longer duration of wakefulness than modafinil at a much higher dose of 150 mg/kg [1]. The study calculated that Lauflumide achieved this effect using a dose that was less than half of the modafinil dose [1].

Sleep Medicine Psychopharmacology Circadian Rhythms

Reduced Need for Recovery Sleep Following Wakefulness Induction vs. Modafinil

In a direct comparison, the quantity and quality of recovery sleep differed significantly between Lauflumide and modafinil. Mice treated with modafinil (150 mg/kg) exhibited significantly more NREM sleep during the recovery period compared to those treated with Lauflumide (64 mg/kg) [1]. Furthermore, time-course EEG analysis revealed that the increase in delta power, a marker of sleep need, persisted for 9 time intervals after modafinil but for only 2 intervals after Lauflumide [1].

Sleep Medicine Neuroscience EEG Spectral Analysis

Enhanced Efficacy in a Preclinical Model of Chronic Fatigue Syndrome (CFS) vs. Modafinil

In a preclinical rat model designed to mimic chronic fatigue syndrome (CFS) associated with Long-COVID, Lauflumide (NLS-4) demonstrated superior motor-stimulating effects. The company-sponsored study concluded that Lauflumide's effects were superior to modafinil at all doses tested [1]. Specifically, it was reported that Lauflumide should improve recovery from CFS in humans at a dose that is four times lower than that used for modafinil [1].

Chronic Fatigue Syndrome Long-COVID Behavioral Pharmacology

Favorable Drug Metabolism and Drug-Drug Interaction (DDI) Profile vs. Modafinil

A key differentiator between Lauflumide and modafinil lies in their interaction with the cytochrome P450 (CYP) enzyme system. Modafinil is known to induce the activity of several CYP enzymes, most notably CYP3A4/5, which can accelerate the metabolism of co-administered drugs and reduce their efficacy [1]. In contrast, lauflumide does not act as an inducer of cytochrome P450 enzymes [1].

Drug Metabolism Toxicology Pharmacokinetics

Significantly Higher Potency Claimed vs. Prodrug Adrafinil

Studies suggest that Lauflumide (CRL-40,940) may be 3 to 4 times more potent than adrafinil . Adrafinil is a prodrug that requires hepatic metabolism to be converted into its active metabolite, modafinil, introducing a delay in onset and variable bioavailability.

Prodrug Pharmacology Nootropics Comparative Efficacy

Optimal Research and Development Applications for Lauflumide Based on Differential Evidence


In Vivo Studies of Wakefulness and Vigilance States Requiring High Potency

Given its 2.34-fold higher in vivo potency and ability to induce longer wakefulness than modafinil at less than half the dose, Lauflumide is the preferred compound for rodent studies of sleep-wake cycles, vigilance, and attention [1]. This is particularly critical when studying mechanisms of arousal or screening for novel wake-promoting agents, as the lower required dose minimizes the risk of non-specific behavioral or physiological side effects that could confound results.

Models of Circadian Dysfunction and Chronic Fatigue Requiring Improved Recovery

Lauflumide's demonstrated ability to produce superior motor-stimulating effects and promote recovery at a 4-fold lower dose than modafinil in a chronic fatigue syndrome model makes it the ideal candidate for research into CFS, ME/CFS, and post-viral fatigue [2]. Its profile of inducing less homeostatic sleep pressure and promoting a higher-quality recovery sleep is a distinct advantage for studies where the goal is to restore normal function without exacerbating underlying sleep debt [3].

Translational Research Involving Polypharmacy or Complex Metabolic Questions

For research protocols involving co-administration of other drugs or investigations into drug metabolism, Lauflumide's lack of CYP450 enzyme induction is a crucial differentiator [4]. Unlike modafinil, which can confound results by altering the metabolism of other compounds, Lauflumide provides a cleaner, more interpretable pharmacological profile. This is essential for studies in toxicology, pharmacokinetic modeling, and the development of combination therapies for CNS disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lauflumide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.